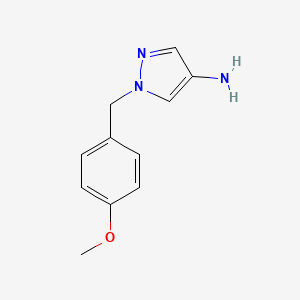

1-(4-甲氧基苄基)-1H-吡唑-4-胺

描述

1-(4-Methoxybenzyl)-1H-pyrazol-4-amine is a compound that has been studied for its potential use in a variety of scientific applications. It is a member of the pyrazole family of compounds, which are known for their ability to bind to metal ions and other organic molecules. This molecule has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

科学研究应用

合成方法和化学性质

对与“1-(4-甲氧基苄基)-1H-吡唑-4-胺”结构相关的化合物的研究导致了高效合成方法的开发和对其化学性质的探索。例如,Becerra、Rojas 和 Castillo(2021)报道了 3-(叔丁基)-N-(4-甲氧基苄基)-1-甲基-1H-吡唑-5-胺的高效一步合成,展示了无溶剂缩合/还原反应序列 (Becerra、Rojas 和 Castillo,2021)。这突出了该化合物在合成有价值的吡唑衍生物中的效用,操作简便,反应时间短。

抗菌应用

已合成并测试了一系列新型取代的“1-(4-甲氧基苄基)-3-环丙基-1H-吡唑-5-胺”衍生物的抗菌和抗真菌活性,表现出有效的抗菌特性 (H. Raju 等,2010)。这项研究对于开发新的抗菌剂具有重要意义,正在研究构效关系 (SAR) 以提高治疗效果。

抗增殖作用

对“1-(4-甲氧基苄基)-1H-吡唑-4-胺”衍生物对癌细胞系的抗增殖作用的研究产生了有希望的结果。例如,为抑制乳腺癌细胞而合成的新的衍生物显示出显着的生长抑制作用,突出了这些化合物在癌症治疗中的潜力 (H. Raju 等,2011)。

结构分析和药物设计

基于结构的“1-(4-甲氧基苄基)-1H-吡唑-4-胺”衍生物作为选择性 Raf 激酶抑制剂在黑色素瘤细胞中的设计和合成证明了该化合物在靶向癌症治疗中的相关性 (Mi-hyun Kim 等,2011)。此类研究对于开发针对癌症进展中涉及的特定分子通路的 novel 治疗剂至关重要。

作用机制

Target of Action

The compound 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, also known as 1H-Pyrazol-4-amine, 1-[(4-methoxyphenyl)methyl]-, is a multi-target directed ligand (MTDL). It has been designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The compound’s action on these pathways contributes to its therapeutic potential.

Result of Action

The compound’s action results in molecular and cellular effects that are beneficial in the context of Alzheimer’s Disease. It prevents the formation of amyloid beta (Aβ), a key feature of Alzheimer’s Disease, and reduces the levels of phosphorylated forms of tau . These actions contribute to its potential as a therapeutic strategy against Alzheimer’s Disease .

生化分析

Biochemical Properties

1-(4-methoxybenzyl)-1H-pyrazol-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase, which are crucial in the development of disease-modifying therapies against Alzheimer’s Disease . These interactions suggest that 1-(4-methoxybenzyl)-1H-pyrazol-4-amine may have potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

1-(4-methoxybenzyl)-1H-pyrazol-4-amine has been shown to influence various cellular processes. In cellular models of Alzheimer’s Disease, it has been found to reduce amyloid beta (Aβ) formation and tau phosphorylation by modulating the GSK3β pathway . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, indicating its potential to alter cell function significantly.

Molecular Mechanism

The molecular mechanism of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to downregulate APP and BACE levels in APPswe-expressing cells, preventing amyloid beta formation . Additionally, it reduces the levels of phosphorylated forms of tau in N2a cells overexpressing human tau, via the modulation of the GSK3β pathway .

Dosage Effects in Animal Models

The effects of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects on neurogenesis and oxidative pathways . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

1-(4-methoxybenzyl)-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β) suggest its involvement in pathways related to neurodegenerative diseases .

Transport and Distribution

The transport and distribution of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its activity and function .

Subcellular Localization

1-(4-methoxybenzyl)-1H-pyrazol-4-amine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects .

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECMPHXYDYHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)

![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)